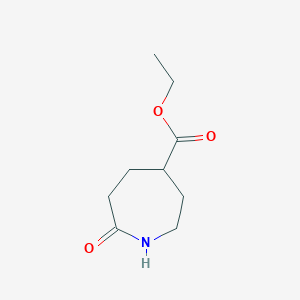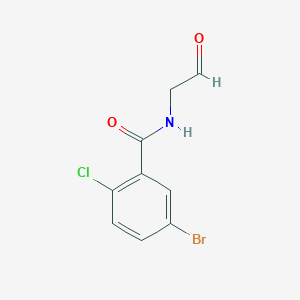
2-(6-Bromopyridin-3-yl)propan-2-ol
Descripción general
Descripción
“2-(6-Bromopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10BrNO . It appears as a colorless to yellow-brown to brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular structure of “2-(6-Bromopyridin-3-yl)propan-2-ol” is represented by the linear formula C8H10BrNO . The molecular weight of the compound is 216.08 .Aplicaciones Científicas De Investigación
Structural Modifications for Safety and Efficacy
- Reducing Safety Risks in Oncogenic Kinase Inhibitors : Structural modifications of compounds containing 3-methoxy-2-aminopyridine cores, similar to "2-(6-Bromopyridin-3-yl)propan-2-ol," have been investigated to reduce mutagenic potential and drug-drug interaction risks. These modifications aimed to minimize the formation of reactive metabolites, demonstrating the compound's relevance in developing safer therapeutic agents (Palmer et al., 2012).
Advancements in Synthetic Chemistry
- Facilitating Synthesis of Bioactive Compounds : Research on the synthesis and functionalization of pyridine derivatives highlights the importance of compounds like "2-(6-Bromopyridin-3-yl)propan-2-ol" in generating bioactive molecules. For instance, methodologies for synthesizing 2-aminopyridines, crucial for medicinal and organic materials, utilize similar structures for selective transformations and cross-coupling reactions, showcasing their utility in creating complex molecules (Bolliger et al., 2011).
Applications in Drug Discovery and Development
- Antifungal Activity Evaluation : Derivatives of "2-(6-Bromopyridin-3-yl)propan-2-ol," specifically those involving 1,2,3-triazole rings, have been synthesized and evaluated for their antifungal properties against Candida strains. This research demonstrates the compound's role in developing new antifungal agents, with some derivatives showing promising activity profiles (Lima-Neto et al., 2012).
Photocatalytic CO2 Reduction
- Supramolecular Metal Complexes for CO2 Reduction : Studies on the synthesis of supramolecular metal complexes using similar bromopyridine derivatives for photocatalytic CO2 reduction highlight their potential in environmental chemistry. These complexes, by harnessing solar energy, can convert CO2 into valuable chemicals, showcasing an innovative application of such compounds in sustainable chemistry (Gholamkhass et al., 2005).
Mecanismo De Acción
Target of Action
This compound may serve as an organic synthesis intermediate and pharmaceutical intermediate , which suggests it could be used to synthesize a variety of different compounds, each with their own unique targets.
Result of Action
As an intermediate in organic synthesis and pharmaceutical production , its primary role is likely in the synthesis of other compounds rather than having a direct effect itself.
Action Environment
The action of 2-(6-Bromopyridin-3-yl)propan-2-ol can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. It should be stored in an inert atmosphere at 2-8°C .
Propiedades
IUPAC Name |
2-(6-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXFENKOGOCHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279439 | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-3-yl)propan-2-ol | |
CAS RN |
477252-29-2 | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477252-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-Bromo-3-pyridyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)
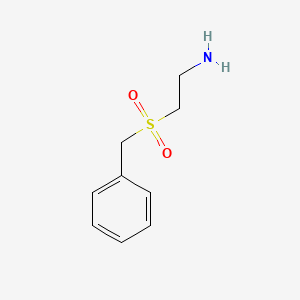

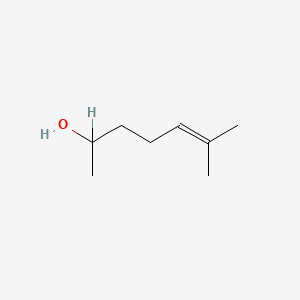
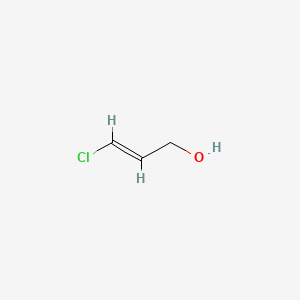
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)



![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)


